molecular formula C11H14BrN3O B8536191 4-bromo-1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-ol

4-bromo-1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-ol

Cat. No. B8536191
M. Wt: 284.15 g/mol
InChI Key: IVDNUCUAJRHHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07960417B2

Procedure details

Bromine (60 μL, 1.2 mmol) was added to a solution of 1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-6-ol & 1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-ol (0.22 g, 1.1 mmol), prepared as a 1.3:1.0 mixture according to example 6, and acetic acid (10 mL) at rt. After 1 h, the reaction was concentrated and purified by silica gel chromatography to give 7-bromo-1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-6-ol and 4-bromo-1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-ol. MS (ESI): 284/286 (M+H). Similar procedures as outlined in example 1 were followed using 4-bromo-1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-ol. 1H NMR (500 MHz, DMSO) δ 7.96 (d, 2H), 7.92 (d, 1H), 7.52 (d, 1H), 7.16 (d, 2H), 4.50 (s, 2H), 4.26 (t, 2H), 4.18 (t, 2H), 2.02-1.91 (m, 4H), 0.96 (s, 9H). MS (ESI): 500/502 (M+H).
Quantity
60 μL
Type
reactant
Reaction Step One
Name
1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-6-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]([CH3:17])([CH3:16])[CH2:5][N:6]1[C:10]2[CH:11]=[C:12]([OH:15])[CH:13]=[CH:14][C:9]=2[N:8]=[N:7]1.[CH3:18][C:19]([CH3:32])([CH3:31])[CH2:20][N:21]1[C:25]2[CH:26]=[CH:27][C:28]([OH:30])=[CH:29][C:24]=2[N:23]=[N:22]1>C(O)(=O)C>[Br:1][C:11]1[C:10]2[N:6]([CH2:5][C:4]([CH3:17])([CH3:16])[CH3:3])[N:7]=[N:8][C:9]=2[CH:14]=[CH:13][C:12]=1[OH:15].[Br:1][C:29]1[C:24]2[N:23]=[N:22][N:21]([CH2:20][C:19]([CH3:32])([CH3:31])[CH3:18])[C:25]=2[CH:26]=[CH:27][C:28]=1[OH:30]

Inputs

Step One
Name
Quantity
60 μL
Type
reactant
Smiles
BrBr
Name
1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-6-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN1N=NC2=C1C=C(C=C2)O)(C)C
Name
Quantity
0.22 g
Type
reactant
Smiles
CC(CN1N=NC2=C1C=CC(=C2)O)(C)C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared as a 1.3:1.0 mixture
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC2=C1N(N=N2)CC(C)(C)C)O
Name
Type
product
Smiles
BrC1=C(C=CC=2N(N=NC21)CC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.